molecular formula C24H22N2O4 B2721663 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyridin-2-yl)butanoic acid CAS No. 1694526-75-4

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyridin-2-yl)butanoic acid

Cat. No.: B2721663
CAS No.: 1694526-75-4
M. Wt: 402.45
InChI Key: VHWPDXWRLJJBHA-UHFFFAOYSA-N
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Description

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyridin-2-yl)butanoic acid (CAS: 1260593-20-1) is a synthetic amino acid derivative featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino position and a pyridin-2-yl substituent at the γ-carbon of the butanoic acid backbone . The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal via mild bases like piperidine.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-pyridin-2-ylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c27-23(28)22(13-12-16-7-5-6-14-25-16)26-24(29)30-15-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-11,14,21-22H,12-13,15H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWPDXWRLJJBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=CC=N4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analysis

The table below highlights key structural differences between the target compound and analogs:

Compound Name Substituent at γ-Carbon Backbone Length Molecular Weight (g/mol) Optical Rotation ([α]20D) Reference
Target: 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyridin-2-yl)butanoic acid Pyridin-2-yl Butanoic acid 400.44* Not reported
(2S)-2-Fmoc-amino-4-(piperidin-1-yl)butanoic acid (Compound 4) Piperidin-1-yl Butanoic acid 393.46 −11.3 (c=0.8 in DMF)
(S)-3-Fmoc-amino-4-(piperidin-1-yl)butanoic acid (Compound 7) Piperidin-1-yl Butanoic acid 393.46 +2.3 (c=1.2 in DMF)
(S)-2-Fmoc-amino-4-(2,2-difluoroacetamido)butanoic acid (26b) 2,2-Difluoroacetamido Butanoic acid 398.37 Not reported
2-Fmoc-amino-4-methylpent-4-enoic acid Methylpent-4-enoic Pentenoic acid 349.39 Not reported
2-Fmoc-amino-4-(((benzyloxy)methyl)amino)butanoic acid Benzyloxymethylamino Butanoic acid 484.52 Not reported

*Calculated based on molecular formula C24H20N2O3.

Key Observations:
  • Substituent Properties: Pyridin-2-yl (target): Aromatic, planar, and capable of hydrogen bonding via the nitrogen lone pair. Piperidin-1-yl (): Saturated six-membered ring; introduces basicity (pKa ~11) and conformational flexibility . Halogenated Groups (): Difluoroacetamido (26b) increases electronegativity and lipophilicity, which may enhance membrane permeability .

Physical and Chemical Properties

  • Optical Activity : The target compound's stereochemistry is unspecified in the evidence, but analogs like Compound 4 ([α]20D = −11.3) and Compound 7 ([α]20D = +2.3) demonstrate significant optical rotation variability due to chiral centers .
  • Solubility: Pyridin-2-yl’s polarity may improve aqueous solubility compared to piperidin-1-yl or benzyloxymethylamino groups. Fluorinated analogs () likely exhibit lower solubility due to increased hydrophobicity .
  • Stability : All Fmoc-protected compounds are sensitive to base (e.g., piperidine), but substituents like pyridin-2-yl could influence stability under acidic or oxidative conditions.

Preparation Methods

Resin Functionalization and Initial Coupling

The Fmoc-protected amino acid is typically synthesized via automated SPPS on resins such as 2-chlorotrityl chloride (2-CTC) or Rink amide ChemMatrix® . For example:

  • Resin activation : 2-CTC resin (1.0 mmol/g) is swelled in dichloromethane (DCM) and treated with Fmoc-protected amino acids (e.g., Fmoc-Pro-OH) in the presence of N,N-diisopropylethylamine (DIPEA) to achieve loading capacities of ~1.0 mmol/g.
  • Deprotection : Fmoc removal is performed using 20–25% piperidine in N,N-dimethylformamide (DMF) for 30 minutes, followed by thorough washing.

Side-Chain Introduction and Coupling

The pyridin-2-yl group is introduced via Mitsunobu reactions or alkylation of pre-functionalized intermediates:

  • Example : A pyridin-2-yl-containing building block (e.g., 4-(pyridin-2-yl)butanoic acid) is activated with N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) in DMF, followed by coupling to the resin-bound amino acid.
  • Optimization : Dual coupling cycles (30–120 minutes) with DIPEA or N-methylmorpholine (NMM) as bases improve yields to >90%.

Solution-Phase Synthesis

Curtis Rearrangement for Backbone Formation

A key method involves the Curtis Rearrangement to convert acid azides to isocyanates, which are subsequently reacted with nucleophiles:

  • Step 1 : Fmoc-protected glutamic acid tert-butyl ester (Fmoc-Glu-OtBu) is treated with diphenylphosphoryl azide (DPPA) to form the acid azide.
  • Step 2 : Thermolysis in toluene at 80°C generates the isocyanate intermediate, which reacts with pyridin-2-yl-containing alcohols or amines to yield the target compound.
  • Yield : Reported yields range from 65–78% after purification by silica gel chromatography.

Reductive Amination and Selective Reduction

Ru3(CO)12-mediated reduction enables selective amide bond reduction in the presence of Fmoc carbamate groups:

  • Procedure : A solution of the precursor amide (0.64 mmol) in tetrahydrofuran (THF) is treated with Ru3(CO)12 (0.1 equiv) and 1,1,3,3-tetramethyldisiloxane (TMDS) (6 equiv) at 40°C for 24 hours.
  • Outcome : The method achieves >95% conversion with retention of chirality, critical for enantiomerically pure products.

Post-Synthetic Modifications and Purification

Deprotection and Cleavage

  • Fmoc removal : 20% piperidine in DMF (2 × 10 minutes).
  • Resin cleavage : Trifluoroacetic acid (TFA) cocktails (e.g., TFA/1,3-dimethoxybenzene/triisopropylsilane, 90:5:5) for 2 hours, followed by precipitation in cold diethyl ether.

Chromatographic Purification

  • Reverse-phase HPLC : Utilizes C18 columns with gradients of acetonitrile/water (0.1% TFA). Purity levels >95% are routinely achieved.
  • Analytical validation : LC-MS confirms molecular weight (MW = 402.45 g/mol) and structure.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
SPPS with HATU 85–92 ≥95 Scalability, automation compatibility High reagent costs
Curtis Rearrangement 65–78 90–94 Modular side-chain introduction Multi-step, azide handling risks
Ru3(CO)12 Reduction 70–85 88–93 Chirality retention, selectivity Requires specialized catalysts

Challenges and Innovations

  • Stereochemical control : Asymmetric syntheses using Evans auxiliaries or enzymatic resolution improve enantiomeric excess (ee >98%).
  • Side-chain reactivity : Pyridin-2-yl groups may coordinate metal catalysts, necessitating protective strategies during coupling.

Industrial-Scale Production Insights

  • Cost-effective activation : Transitioning from HBTU to propylphosphonic anhydride (T3P®) reduces coupling times by 40% and waste generation.
  • Continuous-flow SPPS : Emerging technologies enhance throughput (>1 kg/month) with real-time monitoring.

Q & A

Q. What are the recommended methods for synthesizing 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyridin-2-yl)butanoic acid in peptide synthesis?

The compound is synthesized via Fmoc-based solid-phase peptide synthesis (SPPS). Key steps include:

  • Activation of the Fmoc-protected amino acid using coupling agents (e.g., HATU/HBTU) with a base (DIEA).
  • Orthogonal protection of the pyridinyl group (e.g., tert-butyl) to prevent side reactions.
  • Fmoc deprotection with 20% piperidine in DMF, followed by resin cleavage using TFA-based cocktails.
  • Purification via reverse-phase HPLC to isolate the final product .

Q. What safety precautions are necessary when handling this compound?

  • GHS Hazards: Acute toxicity (oral, dermal), skin/eye irritation, and respiratory sensitization (Category 4).
  • Handling: Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation.
  • Storage: Store in airtight containers at -20°C under inert gas (e.g., argon) to prevent degradation .

Q. How does the Fmoc group enhance stability during peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group:

  • Protects the amino terminus during elongation.
  • Is removed under mild basic conditions (piperidine), minimizing side reactions.
  • Allows orthogonal deprotection strategies for complex sequences, critical for incorporating pyridinyl residues .

Advanced Questions

Q. How can microwave-assisted synthesis improve reaction efficiency for this compound?

Microwave irradiation (40–60°C, 10–30 W) reduces reaction times by 50–70% compared to conventional heating. This method enhances coupling efficiency for sterically hindered residues like pyridinyl-containing amino acids, achieving >95% yield with reduced racemization. Optimize parameters using a central composite design (CCD) to balance temperature and power .

Q. What analytical strategies resolve contradictions in reported coupling conditions?

Conflicting data on coupling agents (HATU vs. HBTU) or base equivalents (2–4 eq) can be addressed by:

  • Conducting kinetic studies with in-situ FTIR to monitor carbodiimide intermediate formation.
  • Comparing coupling efficiencies via MALDI-TOF MS or LC-MS to identify optimal reagent ratios.
  • Validating chiral integrity with chiral HPLC to detect racemization under varying conditions .

Q. How does pyridinyl substitution impact the compound’s reactivity in peptide elongation?

The pyridinyl group:

  • Introduces steric hindrance, requiring longer coupling times (2–4 hours).
  • May form π-π interactions with aromatic residues, altering secondary structure.
  • Requires orthogonal protection (e.g., trityl) to prevent side-chain interference during SPPS. Characterize these effects using 2D NMR (NOESY) to map spatial interactions and CD spectroscopy for structural analysis .

Q. What advanced techniques confirm stereochemical integrity and purity?

  • Chiral HPLC: Use a Chiralpak AD-H column with heptane/ethanol gradients to resolve enantiomers (≥99% purity).
  • HRMS: ESI+ ionization confirms molecular weight (error < 2 ppm).
  • 2D NMR: HSQC and COSY correlate proton-carbon interactions, while ROESY identifies pyridinyl-mediated conformational constraints .

Q. How can solvent systems influence the compound’s stability during storage?

  • Optimal Solvents: DMF or DCM with 0.1% TFA (for protonated forms) at -20°C minimizes degradation.
  • Degradation Pathways: Hydrolysis of the Fmoc group occurs in aqueous buffers (pH > 8). Monitor via TLC (Rf shift) or UV-Vis (loss of Fmoc absorbance at 301 nm) .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the compound’s solubility in polar solvents?

Discrepancies arise from variations in counterion form (free acid vs. sodium salt) and purity.

  • Methodology: Perform solubility screens in DMSO, DMF, and acetonitrile using dynamic light scattering (DLS) to detect aggregates.
  • Adjustments: Salt formation (e.g., sodium or TFA salts) improves aqueous solubility for biological assays .

Tables

Q. Table 1. Comparison of Coupling Agents for Pyridinyl Residue Incorporation

Coupling AgentYield (%)Racemization (%)Optimal Base (eq)
HATU921.2DIEA (3)
HBTU852.5DIEA (4)
DIC/Oxyma780.8NMM (2)

Data derived from SPPS optimization studies under microwave conditions (50°C, 20 W) .

Q. Table 2. Stability of Fmoc Group Under Different Storage Conditions

SolventTemperature (°C)Degradation (%) at 30 Days
DMF + 0.1% TFA-20<5
DCM412
Aqueous (pH 7)2598

Degradation monitored via HPLC-UV (301 nm) .

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